molecular formula C16H19NO5 B12959209 1-(tert-Butoxycarbonyl)-3'H-spiro[azetidine-3,1'-isobenzofuran]-5'-carboxylic acid

1-(tert-Butoxycarbonyl)-3'H-spiro[azetidine-3,1'-isobenzofuran]-5'-carboxylic acid

Cat. No.: B12959209
M. Wt: 305.32 g/mol
InChI Key: RRDJLLHVDDQFHK-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-3’H-spiro[azetidine-3,1’-isobenzofuran]-5’-carboxylic acid is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique combination of an azetidine ring and an isobenzofuran moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butoxycarbonyl)-3’H-spiro[azetidine-3,1’-isobenzofuran]-5’-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route involves the protection of an azetidine derivative with a tert-butoxycarbonyl (Boc) group, followed by a series of cyclization reactions to form the spirocyclic structure. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butoxycarbonyl)-3’H-spiro[azetidine-3,1’-isobenzofuran]-5’-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically require anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(tert-Butoxycarbonyl)-3’H-spiro[azetidine-3,1’-isobenzofuran]-5’-carboxylic acid is unique due to its combination of an azetidine ring and an isobenzofuran moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H19NO5

Molecular Weight

305.32 g/mol

IUPAC Name

1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3H-2-benzofuran-1,3'-azetidine]-5-carboxylic acid

InChI

InChI=1S/C16H19NO5/c1-15(2,3)22-14(20)17-8-16(9-17)12-5-4-10(13(18)19)6-11(12)7-21-16/h4-6H,7-9H2,1-3H3,(H,18,19)

InChI Key

RRDJLLHVDDQFHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C3=C(CO2)C=C(C=C3)C(=O)O

Origin of Product

United States

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